4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BPP-3, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPP-3 is a member of the pyrrolone family of compounds, which are known to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which play a role in the antioxidant response.
Biochemical and Physiological Effects:
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-cancer properties, and has been studied for its potential use in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its high solubility in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low potency compared to other compounds with similar biological activities. This can make it difficult to achieve the desired effects in some experiments.
Future Directions
There are many potential future directions for research on 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent analogs of 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one that could be used in the treatment of various diseases. Another area of interest is the study of the long-term effects of 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one on the body, particularly in terms of its potential to cause toxicity or other adverse effects. Finally, 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one could also be studied for its potential use in combination with other drugs or therapies to enhance their effectiveness.
Synthesis Methods
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process that involves the condensation of 4-butoxybenzaldehyde with pyridine-4-carbaldehyde, followed by cyclization and reduction steps. The final product is a white crystalline powder that is highly soluble in organic solvents.
Scientific Research Applications
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. 4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
4-(4-butoxybenzoyl)-3-hydroxy-5-(4-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
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Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-2-3-15-33-21-8-6-20(7-9-21)24(30)22-23(19-10-13-27-14-11-19)29(26(32)25(22)31)17-18-5-4-12-28-16-18/h4-14,16,23,30H,2-3,15,17H2,1H3/b24-22- |
InChI Key |
WERSWSXYSIDSAT-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O |
Origin of Product |
United States |
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